2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-azaspiro[44]nonan-7-amine is a compound that features a unique spirocyclic structure, which consists of a cyclopropyl group and an azaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For example, the cyclization of 1-acetyl-1-carboxycyclopropane with hydrazine can yield the desired spirocyclic compound . Another approach involves the use of dimethyloxosulfonium methylide in a Corey–Chaykovsky reaction to form the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group and the azaspiro nonane ring system provide multiple reactive sites for these transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its unique spirocyclic structure makes it a valuable scaffold for designing molecules with specific biological activities .
In biology, this compound is used as a probe to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical research .
In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for complex organic molecules. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the azaspiro nonane ring system provide a unique binding mode that can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine include other spirocyclic amines, such as 2-isopropyl-2-azaspiro[4.4]nonan-7-amine and 2-azaspiro[3.4]octane . These compounds share the spirocyclic structure but differ in the substituents attached to the ring system.
Uniqueness: What sets this compound apart from similar compounds is its cyclopropyl group, which imparts unique steric and electronic properties. This feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H20N2 |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-cyclopropyl-2-azaspiro[4.4]nonan-8-amine |
InChI |
InChI=1S/C11H20N2/c12-9-3-4-11(7-9)5-6-13(8-11)10-1-2-10/h9-10H,1-8,12H2 |
InChI Key |
OQWKRBYNMOUJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.